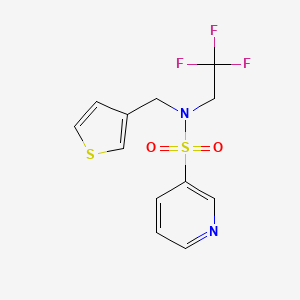
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in various biological processes.
Mécanisme D'action
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a selective inhibitor of a specific protein called protein kinase. This protein is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The compound binds to the active site of the protein and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to reduce inflammation in several animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide in lab experiments is its selectivity towards a specific protein. This allows researchers to investigate the role of this protein in various biological processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential use in the development of new drugs that target specific proteins involved in various biological processes. Additionally, further research is needed to investigate the potential toxicity of this compound and its effects on different cell types.
In conclusion, N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a potent inhibitor of a specific protein that has gained significant attention in scientific research. Its selectivity towards a specific protein makes it a valuable tool for investigating the role of this protein in various biological processes. Further research is needed to investigate its potential applications in the development of new drugs and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide involves several steps. The starting material is 3-pyridinesulfonic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with thiophen-3-ylmethanol in the presence of a base to give the desired product. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific fields. It has been shown to be a potent inhibitor of a specific protein that is involved in cancer, inflammation, and other diseases. This compound has been used in several studies to investigate the role of this protein in various biological processes.
Propriétés
IUPAC Name |
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S2/c13-12(14,15)9-17(7-10-3-5-20-8-10)21(18,19)11-2-1-4-16-6-11/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKCZXZHDKLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2745308.png)
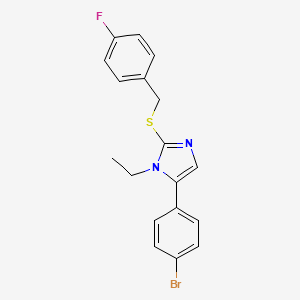
![N-(4-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745310.png)
![2-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2745311.png)
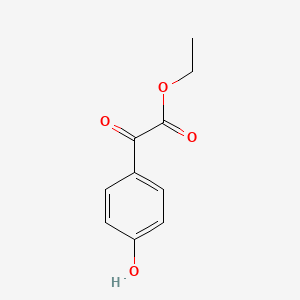
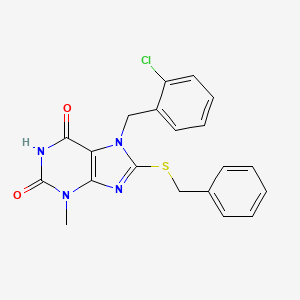
![4-(3-(benzo[d][1,3]dioxol-5-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid](/img/structure/B2745314.png)
![N-(4-methylbenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2745315.png)
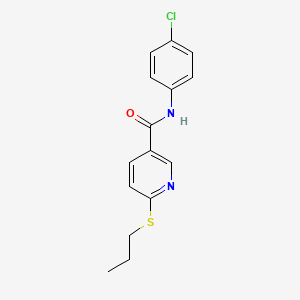

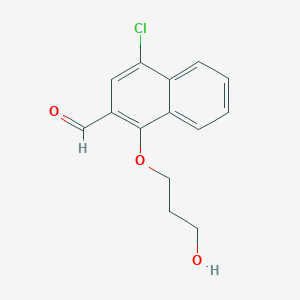
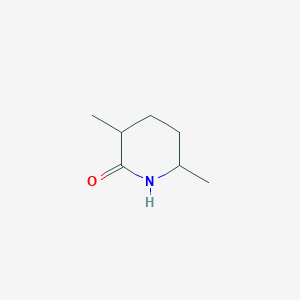
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2745327.png)
